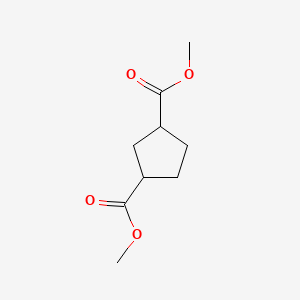
Dimethyl cyclopentane-1,3-dicarboxylate
描述
Dimethyl cyclopentane-1,3-dicarboxylate is a chemical compound that is related to a family of cyclopentane derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The cyclopentane moiety is a common structural motif in many natural products and synthetic compounds, and its derivatives are often explored for their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of cyclopentane derivatives can involve various strategies, including photoinduced electron transfer, radiolytic oxidation, and catalytic reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Similarly, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate underwent dimerization in the presence of GaCl3 to yield various annulation products . These methods demonstrate the versatility of cyclopentane derivatives' synthesis, which can be tailored to produce a wide range of structural motifs.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives can be determined using techniques such as single-crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure is crucial for understanding the compound's reactivity and interactions within a crystal lattice or biological system.
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions, including rearrangements, cycloadditions, and radical transformations. Cyclopentane-1,3-diyl radical cations, for example, were generated and underwent rearrangement to form cyclopentene derivatives . Additionally, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate was used as a precursor for radical [3+2]-cycloaddition reactions with alkenes . These reactions are important for constructing complex molecular architectures and can be exploited in the synthesis of bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as acidity, lipophilicity, and hydrogen bonding capabilities, are significant for their application in drug design and materials science. Cyclopentane-1,3-diones, for instance, exhibit pKa values similar to carboxylic acids and can act as isosteres for carboxylic acid functional groups . The ability to form hydrogen bonds and other non-covalent interactions is also critical for the stability and packing of these molecules in the solid state, as seen in the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate .
安全和危害
作用机制
Target of Action
This compound is primarily used as a research chemical and an intermediate in organic synthesis
Mode of Action
It is known that this compound can participate in cycloaddition reactions, which are key steps in many synthetic processes . These reactions involve the formation of a cyclic structure through the addition of a compound with multiple bonds .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in a variety of reactions, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, and it is slightly soluble in chloroform and ethyl acetate . These properties could influence its absorption and distribution in a biological system.
Result of Action
As a research chemical and an intermediate in organic synthesis, its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl cyclopentane-1,3-dicarboxylate . For instance, its stability can be affected by temperature, as it is recommended to be stored in a dry environment at room temperature . Furthermore, its solubility in different solvents could influence its efficacy in different environments .
属性
IUPAC Name |
dimethyl cyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947201 | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclopentane-1,3-dicarboxylate | |
CAS RN |
2435-36-1 | |
| Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


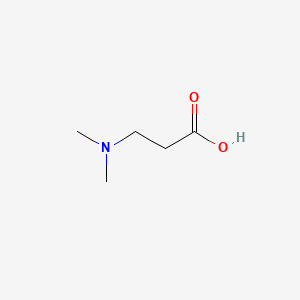
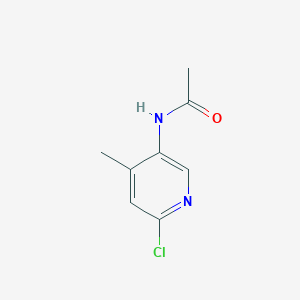
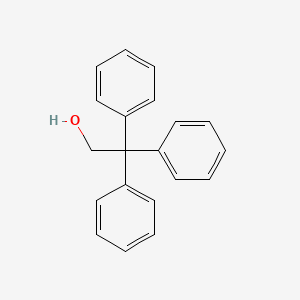
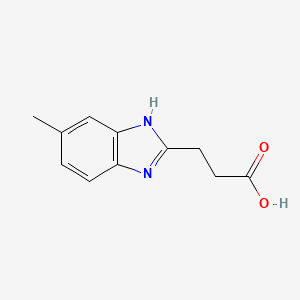


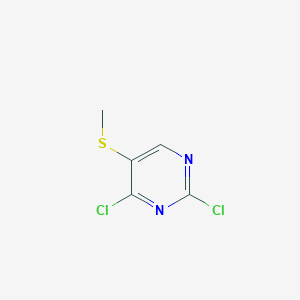
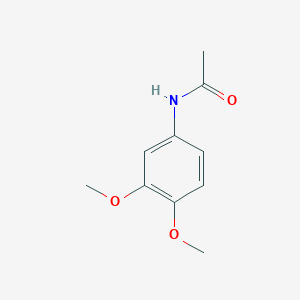

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)
![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)
